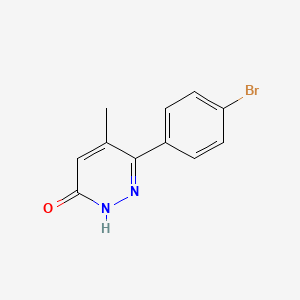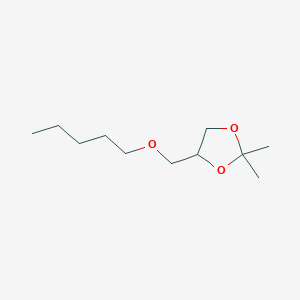
7-bromo-6-(4-chloro-anilino)-quinoline-5,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4’-Chlorophenyl)amino-7-bromo-5,8-quinolinedione is a synthetic organic compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinolinedione core substituted with a 4’-chlorophenylamino group and a bromine atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4’-Chlorophenyl)amino-7-bromo-5,8-quinolinedione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the quinolinedione core, which can be derived from commercially available starting materials.
Substitution Reactions: The introduction of the 4’-chlorophenylamino group is achieved through a nucleophilic substitution reaction. This involves reacting the quinolinedione core with 4-chloroaniline under controlled conditions.
Bromination: The final step involves the bromination of the quinolinedione core at the 7-position. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Industrial Production Methods
Industrial production of 6-(4’-Chlorophenyl)amino-7-bromo-5,8-quinolinedione follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
6-(4’-Chlorophenyl)amino-7-bromo-5,8-quinolinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinolinedione core to hydroquinone derivatives.
Substitution: The bromine atom at the 7-position can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted quinolinedione derivatives.
Aplicaciones Científicas De Investigación
6-(4’-Chlorophenyl)amino-7-bromo-5,8-quinolinedione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antifungal agent.
Medicine: Explored for its therapeutic potential in treating fungal infections.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-(4’-Chlorophenyl)amino-7-bromo-5,8-quinolinedione involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
6-(4’-Bromophenyl)amino-7-chloro-5,8-quinolinedione: Similar structure but with different substituents.
6-(4’-Fluorophenyl)amino-7-chloro-5,8-quinolinedione: Another derivative with a fluorine substituent.
Uniqueness
6-(4’-Chlorophenyl)amino-7-bromo-5,8-quinolinedione is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its antifungal activity is particularly notable, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C15H8BrClN2O2 |
|---|---|
Peso molecular |
363.59 g/mol |
Nombre IUPAC |
7-bromo-6-(4-chloroanilino)quinoline-5,8-dione |
InChI |
InChI=1S/C15H8BrClN2O2/c16-11-13(19-9-5-3-8(17)4-6-9)14(20)10-2-1-7-18-12(10)15(11)21/h1-7,19H |
Clave InChI |
JHHHVFGVQUNVTG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=O)C(=C(C2=O)NC3=CC=C(C=C3)Cl)Br)N=C1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(2-Thienyl)-2-oxoethyl]cyclohexanone](/img/structure/B8418416.png)
![3-Ethynyl-7-methylbenzo[b]thiophene](/img/structure/B8418424.png)










